Cytrolane

Description

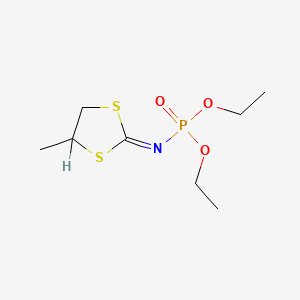

Structure

3D Structure

Properties

Molecular Formula |

C8H16NO3PS2 |

|---|---|

Molecular Weight |

269.3 g/mol |

IUPAC Name |

(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine |

InChI |

InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+ |

InChI Key |

LTQSAUHRSCMPLD-CMDGGOBGSA-N |

SMILES |

CCOP(=O)(N=C1SCC(S1)C)OCC |

Isomeric SMILES |

CCOP(=O)(/N=C/1\SCC(S1)C)OCC |

Canonical SMILES |

CCOP(=O)(N=C1SCC(S1)C)OCC |

Synonyms |

cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate Cytrolane mephosfolan |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cytrolane (Mephosfolan) in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cytrolane (Mephosfolan)

This compound is a systemic insecticide and acaricide, with the active ingredient mephosfolan (B1676276).[1] It belongs to the organophosphate class of insecticides, a group of compounds known for their neurotoxic effects.[2] Mephosfolan has been used in agriculture to control a variety of chewing and sucking insects on crops such as cotton, maize, fruits, and vegetables.[2][3] Its efficacy stems from its ability to disrupt the normal functioning of the insect nervous system.[1]

The Primary Target: Acetylcholinesterase (AChE)

The principal target of mephosfolan in insects is the enzyme acetylcholinesterase (AChE).[1] AChE plays a crucial role in the synaptic transmission of nerve impulses in both insects and vertebrates.

The Role of Acetylcholine (B1216132) and Acetylcholinesterase in Synaptic Transmission

In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal. To terminate this signal and allow the neuron to return to its resting state, ACh is rapidly hydrolyzed into choline (B1196258) and acetic acid by AChE.

Inhibition of Acetylcholinesterase by Mephosfolan

Mephosfolan, like other organophosphates, acts as an irreversible inhibitor of AChE. The phosphorus atom in the mephosfolan molecule is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction results in the phosphorylation of the enzyme, forming a stable, covalent bond. This phosphorylated enzyme is no longer able to hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to a state of continuous nerve stimulation. This hyperexcitation of the central nervous system results in tremors, convulsions, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Mephosfolan's Neurotoxic Action

The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive effect of mephosfolan.

Caption: Mechanism of mephosfolan at the synapse.

Quantitative Data on Mephosfolan's Activity

A comprehensive understanding of an insecticide's potency requires quantitative data from bioassays and enzyme inhibition studies. While specific, publicly available data for mephosfolan is limited, the following tables illustrate the types of data that are essential for its evaluation.

Acetylcholinesterase Inhibition Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an AChE inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 | Source |

| Mephosfolan | Insect Acetylcholinesterase | Data Not Publicly Available | - |

| Example: Chlorpyrifos-oxon | Housefly (Musca domestica) AChE | ~1.5 nM | [Hypothetical Data] |

| Example: Paraoxon | Honeybee (Apis mellifera) AChE | ~50 nM | [Hypothetical Data] |

Table 1: Acetylcholinesterase Inhibition by Mephosfolan and Example Organophosphates.

Insecticidal Activity Data

The lethal dose, 50% (LD50) or lethal concentration, 50% (LC50) are standard measures of the acute toxicity of an insecticide to a particular insect species.

| Compound | Insect Species | LD50 / LC50 | Source |

| This compound (Mephosfolan) | Spodoptera littoralis (Cotton Leafworm) | Data Not Publicly Available | - |

| This compound (Mephosfolan) | European Corn Borer | Data Not Publicly Available | - |

| Example: Chlorpyrifos | Spodoptera litura | LC50: ~0.5 µg/cm² (topical) | [Hypothetical Data] |

| Example: Malathion | Aedes aegypti | LD50: ~0.1 µ g/mosquito | [Hypothetical Data] |

Table 2: Insecticidal Activity of this compound (Mephosfolan) and Example Organophosphates.

Experimental Protocols

The following protocols describe the general methodologies used to determine the quantitative data presented in the tables above.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the IC50 value of AChE inhibitors.

Objective: To measure the concentration of mephosfolan required to inhibit 50% of the activity of insect-derived acetylcholinesterase.

Materials:

-

Insect heads (e.g., from houseflies, cockroaches, or the target pest)

-

Phosphate (B84403) buffer (pH 7.4)

-

Triton X-100 or other suitable detergent for enzyme extraction

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Mephosfolan (analytical grade)

-

Solvent for mephosfolan (e.g., DMSO)

-

Microplate reader

-

96-well microplates

-

Centrifuge

Procedure:

-

Enzyme Preparation:

-

Homogenize insect heads in ice-cold phosphate buffer containing a detergent.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the AChE enzyme. The protein concentration of the supernatant should be determined.

-

-

Assay Preparation:

-

Prepare a series of dilutions of mephosfolan in the appropriate solvent.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme preparation to each well.

-

Add the different concentrations of mephosfolan to the test wells. Add only the solvent to the control wells.

-

-

Reaction and Measurement:

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction between thiocholine (B1204863) (from ATCI hydrolysis) and DTNB is a yellow-colored compound.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each mephosfolan concentration.

-

Plot the percentage of AChE inhibition against the logarithm of the mephosfolan concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Insect Bioassay for LD50/LC50 Determination

This protocol outlines a general procedure for determining the acute toxicity of mephosfolan to a target insect species.

Objective: To determine the dose or concentration of mephosfolan that is lethal to 50% of a test population of insects.

Materials:

-

Target insect species of a uniform age and stage

-

This compound (mephosfolan) formulation or technical grade material

-

Solvent (e.g., acetone)

-

Micro-applicator (for topical application) or spray tower (for contact toxicity)

-

Petri dishes or other suitable containers

-

Treated diet or leaf discs (for oral toxicity)

-

Controlled environment chamber (temperature, humidity, photoperiod)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a range of concentrations of mephosfolan in the chosen solvent. A minimum of five concentrations is recommended to establish a dose-response relationship.

-

-

Application of the Insecticide:

-

Topical Application (LD50): A precise volume of each mephosfolan dilution is applied directly to the dorsal thorax of individual insects using a micro-applicator.

-

Contact Toxicity (LC50): The interior surfaces of petri dishes are coated with the test solutions, or insects are briefly exposed to a sprayed insecticide.

-

Oral Toxicity (LC50): Leaf discs or artificial diet are treated with the mephosfolan solutions and provided to the insects as a food source.

-

-

Exposure and Observation:

-

A control group of insects is treated only with the solvent.

-

The treated insects are held in a controlled environment.

-

Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours).

-

-

Data Analysis:

-

The mortality data is corrected for any control mortality using Abbott's formula.

-

Probit analysis or a similar statistical method is used to calculate the LD50 or LC50 value and its 95% confidence intervals.

-

Experimental and Logical Workflows

The following diagrams visualize the workflows for the experimental protocols.

Caption: Workflow for an in vitro AChE inhibition assay.

Caption: Workflow for an insect bioassay.

Conclusion

The mechanism of action of this compound (mephosfolan) in insects is well-characterized as the irreversible inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine at the synapse, causing fatal disruption of the insect's nervous system. The methodologies for assessing the potency of this and other organophosphate insecticides, through in vitro enzyme assays and in vivo bioassays, are standardized and crucial for both efficacy evaluation and risk assessment. While specific quantitative data for mephosfolan is not readily found in current public literature, the principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this class of compounds.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Cytrolane (Mephosfolan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytrolane, known scientifically as Mephosfolan, is an organophosphate insecticide recognized for its systemic activity against a range of agricultural pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mode of action. Detailed information on its synthesis and analytical determination is presented, supported by experimental methodologies. Visual diagrams are included to illustrate its chemical structure, synthesis workflow, and the biochemical pathway of its mechanism of action, offering a valuable resource for researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical Structure and Identification

This compound is the common name for the chemical compound Mephosfolan. It is a phosphoric ester derivative containing a dithiolane ring.

Chemical Identity

| Identifier | Value |

| Common Name | This compound, Mephosfolan |

| IUPAC Name | (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[1] |

| CAS Number | 950-10-7[1] |

| Molecular Formula | C₈H₁₆NO₃PS₂[1] |

| Molecular Weight | 269.3 g/mol [1] |

Structural Representation

The chemical structure of this compound (Mephosfolan) is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a nitrogen atom. The nitrogen atom is part of an imine linkage to a five-membered dithiolane ring, which is substituted with a methyl group at the 4-position.

Caption: Chemical structure of this compound (Mephosfolan).

Physicochemical Properties

A summary of the key physicochemical properties of this compound (Mephosfolan) is provided in the table below. This data is essential for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Reference |

| Physical State | Yellow to amber liquid | --INVALID-LINK-- |

| Melting Point | -93.9 °C | [2] |

| Boiling Point | 120 °C at 0.001 mmHg | [1] |

| Density | 1.539 g/cm³ at 26 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.0000318 mmHg | --INVALID-LINK-- |

| Water Solubility | 57 g/L at 25 °C | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in acetone, xylene, benzene, ethanol, and toluene (B28343). | --INVALID-LINK-- |

| Stability | Stable in neutral, slightly acidic, or basic aqueous solutions. Hydrolyzed by strong acids and alkalis. | --INVALID-LINK-- |

Synthesis and Manufacturing

The commercial synthesis of this compound (Mephosfolan) involves a two-step process. The first step is the synthesis of the key intermediate, 2-imino-4-methyl-1,3-dithiolane. This is followed by the condensation of this intermediate with diethyl phosphoryl chloride.

Synthesis Workflow

Caption: General synthesis workflow for this compound (Mephosfolan).

Experimental Protocols

Note: Detailed, publicly available experimental protocols for the industrial synthesis of Mephosfolan are limited. The following represents a generalized laboratory-scale synthesis approach based on established chemical principles for similar compounds.

Step 1: Synthesis of 2-imino-4-methyl-1,3-dithiolane

Step 2: Condensation to form Mephosfolan

The synthesis of Mephosfolan is achieved through the condensation of 2-imino-4-methyl-1,3-dithiolane with diethyl phosphoryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

-

Materials: 2-imino-4-methyl-1,3-dithiolane, diethyl phosphoryl chloride, an inert solvent (e.g., toluene or dichloromethane), and a tertiary amine base (e.g., triethylamine).

-

Procedure:

-

Dissolve 2-imino-4-methyl-1,3-dithiolane and triethylamine (B128534) in the inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Add diethyl phosphoryl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude Mephosfolan.

-

Purification can be achieved by vacuum distillation or chromatography.

-

Mechanism of Action

This compound (Mephosfolan) is a systemic insecticide that acts as a cholinesterase inhibitor. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Signaling Pathway

Caption: Mechanism of acetylcholinesterase inhibition by this compound (Mephosfolan).

Biochemical Process

-

Normal Nerve Function: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly breaks down ACh into choline and acetate, terminating the signal and allowing the nerve to return to its resting state.

-

Inhibition by Mephosfolan: Mephosfolan, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing ACh.

-

Consequences of Inhibition: The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system. In insects, this manifests as tremors, paralysis, and ultimately, death.

Analytical Methods

The detection and quantification of this compound (Mephosfolan) residues in various matrices are crucial for regulatory compliance and food safety. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Experimental Protocols

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (General QuEChERS Method):

-

Homogenize the sample (e.g., fruit, vegetable, or soil).

-

Weigh a representative portion of the homogenized sample into a centrifuge tube.

-

Add acetonitrile (B52724) and internal standards.

-

Shake vigorously.

-

Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Centrifuge the sample.

-

Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) for cleanup. This typically involves adding a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Centrifuge and filter the extract before GC-MS analysis.

-

-

GC-MS Conditions (Illustrative):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Injector: Splitless mode.

-

Oven Temperature Program: A programmed temperature ramp, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.

-

5.1.2. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Similar to GC-MS, a QuEChERS-based extraction and cleanup procedure is often employed.

-

HPLC Conditions (Illustrative):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) additive) and an organic solvent like acetonitrile or methanol.

-

Detector: A tandem mass spectrometer (LC-MS/MS) is the preferred detector for its high sensitivity and selectivity.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Mephosfolan.

-

Conclusion

This compound (Mephosfolan) remains a significant compound in the field of crop protection due to its efficacy as a systemic insecticide. A thorough understanding of its chemical structure, properties, and mechanism of action is paramount for its safe and effective use, as well as for the development of novel pest control agents. This technical guide has provided a detailed overview of these aspects, including generalized experimental approaches for its synthesis and analysis, to serve as a valuable resource for the scientific community. Further research into detailed synthetic and analytical protocols will continue to enhance our knowledge of this important organophosphate insecticide.

References

The Degradation Pathway of Cytrolane (Mephosfolan) in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Cytrolane, an organophosphate insecticide whose active ingredient is mephosfolan (B1676276). The document details the principal degradation mechanisms, identifies key metabolites, and discusses the role of microbial activity in its environmental fate. It also presents available quantitative data on its degradation rates and outlines a typical experimental protocol for studying its persistence in soil.

Introduction to this compound (Mephosfolan)

This compound is a systemic insecticide and acaricide used to control a variety of sucking and chewing insects in crops. Its active ingredient, mephosfolan (diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate), belongs to the organophosphate class of pesticides. Understanding its degradation pathway in soil is crucial for assessing its environmental impact, persistence, and potential for groundwater contamination.

The degradation of mephosfolan in the soil environment is a complex process influenced by both abiotic and biotic factors. The primary mechanisms of degradation are chemical hydrolysis and microbial metabolism, with the latter playing a a significant role in its breakdown, especially in soils with a history of its application.

The Degradation Pathway of Mephosfolan

The degradation of mephosfolan in soil is initiated by two primary reactions: hydrolysis of the phosphorus-nitrogen (P-N) bond and oxidation of the methyl group on the dithiolane ring. These initial steps lead to the formation of several intermediate metabolites, with thiocyanate (B1210189) being a consistently identified end product.

Key Degradation Steps:

-

Hydrolysis of the P-N Bond: This is a critical initial step that can occur both chemically and microbially. This cleavage results in the formation of less toxic, water-soluble compounds.

-

Oxidation: The methyl group attached to the dithiolane ring is susceptible to oxidation, leading to the formation of a primary alcohol and subsequently a carboxylic acid.

-

Ring Opening: Following the initial hydrolysis and oxidation, the dithiolane ring can open, leading to the formation of simpler, more readily degradable compounds.

-

Formation of Thiocyanate: The breakdown of the dithiolane ring structure releases thiocyanate (SCN⁻) as a stable and frequently detected metabolite.

Figure 1: Proposed degradation pathway of this compound (mephosfolan) in soil.

Microbial Involvement in Degradation

The biodegradation of mephosfolan is significantly enhanced in soils with a history of its use, indicating microbial adaptation. While specific bacterial and fungal strains responsible for mephosfolan degradation have not been extensively documented in publicly available literature, it is known that various soil microorganisms possess the enzymatic machinery to break down organophosphate pesticides. Genera such as Pseudomonas, Bacillus, Flavobacterium, and various fungi are known to degrade other organophosphates and are likely involved in the breakdown of mephosfolan. These microorganisms utilize the pesticide as a source of carbon, phosphorus, and/or nitrogen.

The accelerated degradation in pre-treated soils suggests the induction of specific enzymes, such as hydrolases and oxidases, that are capable of cleaving the P-N bond and oxidizing the methyl group of the mephosfolan molecule.

Quantitative Degradation Data

Quantitative data on the degradation of mephosfolan in soil is limited. However, a key study has demonstrated the significant impact of microbial adaptation on its persistence.

| Soil Condition | Temperature (°C) | Incubation Time (weeks) | Degradation (%) | Reference |

| Previously Treated Hop Yard Soil | 15 | 8 | >95 | [1] |

| Untreated Hop Yard Soil | 15 | 8 | 23-35 | [1] |

Note: This table summarizes the available quantitative data. Further research is needed to establish a comprehensive dataset of half-life (DT50) values under various soil types, pH levels, and moisture conditions.

Experimental Protocol for a Soil Degradation Study

The following is a detailed methodology for a laboratory-based soil degradation study of mephosfolan, based on the OECD 307 guideline for testing the aerobic and anaerobic transformation of chemicals in soil.

5.1. Materials and Reagents

-

Test Substance: Analytical standard of mephosfolan (purity >98%).

-

Radiolabeled Mephosfolan: ¹⁴C-labeled mephosfolan (optional, for metabolite tracking and mass balance).

-

Soil: Freshly collected and sieved (<2 mm) soil from a representative agricultural area with no recent history of mephosfolan application. The soil should be characterized for its texture, pH, organic carbon content, and microbial biomass.

-

Solvents: Acetonitrile, methanol, ethyl acetate (B1210297) (all HPLC grade).

-

Reagents: Formic acid, ammonium (B1175870) formate.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.

-

Incubation Vessels: Biometer flasks or similar flow-through systems to trap volatile organics and CO₂.

-

Analytical Instrumentation: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS).

5.2. Experimental Workflow

Figure 2: Experimental workflow for a this compound soil degradation study.

5.3. Detailed Steps

-

Soil Preparation and Spiking:

-

Adjust the moisture content of the sieved soil to 40-60% of its maximum water-holding capacity.

-

Pre-incubate the soil for 7-14 days in the dark at the desired temperature (e.g., 20°C) to allow the microbial community to stabilize.

-

Spike a known mass of the pre-incubated soil with the mephosfolan solution to achieve a final concentration relevant to agricultural application rates. Mix thoroughly to ensure homogeneity.

-

-

Incubation:

-

Transfer the spiked soil into the incubation vessels.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain aerobic conditions by passing a slow stream of humidified air over the soil surface. Trap any volatile compounds and ¹⁴CO₂ (if using radiolabeled material).

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate samples from the incubation vessels.

-

Extract the soil samples with an appropriate solvent, such as acetonitrile, by shaking or sonication.

-

Centrifuge the samples and collect the supernatant. Repeat the extraction process two more times and combine the supernatants.

-

-

Sample Cleanup:

-

Concentrate the extracted solvent under a gentle stream of nitrogen.

-

Perform a solid-phase extraction (SPE) cleanup using C18 cartridges to remove interfering matrix components. Elute the analytes with a suitable solvent.

-

-

Analytical Determination:

-

Analyze the cleaned extracts using a validated HPLC-MS or GC-MS method for the quantification of mephosfolan and its potential metabolites.

-

Prepare matrix-matched calibration standards to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of mephosfolan at each time point.

-

Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model.

-

Calculate the half-life (DT50) of mephosfolan in the soil.

-

Conclusion

The degradation of this compound (mephosfolan) in soil is a multifaceted process driven by both chemical and biological mechanisms. The primary degradation pathway involves hydrolysis of the P-N bond and oxidation of the methyl group, leading to the formation of various intermediates and ultimately thiocyanate. Microbial activity plays a crucial role in accelerating this degradation, particularly in soils previously exposed to the pesticide. While quantitative data on its persistence is not extensive, the available information highlights the importance of microbial adaptation in its environmental fate. The provided experimental protocol, based on OECD guidelines, offers a robust framework for conducting further research to generate more comprehensive data on the degradation kinetics of mephosfolan in different soil environments. This will enable a more accurate assessment of its environmental risk and the development of effective management strategies.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Cytrolane (Mephosfolan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytrolane, the trade name for the organophosphorus insecticide mephosfolan (B1676276), has been utilized in agriculture to control a range of insect pests. Understanding its environmental fate and transport is crucial for assessing its ecological risk and ensuring responsible use. This technical guide provides a comprehensive overview of the available scientific data on the persistence, degradation, and mobility of mephosfolan in various environmental compartments. Key physicochemical properties are presented, along with data on its degradation in soil and water through biotic and abiotic processes. This document also outlines the methodologies for key experimental procedures and visualizes the primary degradation pathways and experimental workflows to facilitate a deeper understanding of mephosfolan's environmental behavior.

Physicochemical Properties of Mephosfolan

The environmental transport and fate of a pesticide are largely governed by its inherent physicochemical properties. These properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes. The key physicochemical properties of mephosfolan are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine | |

| CAS Number | 950-10-7 | |

| Molecular Formula | C₈H₁₆NO₃PS₂ | |

| Molecular Weight | 269.3 g/mol | |

| Vapor Pressure | 0.0000318 mmHg | |

| Water Solubility | 57 g/kg (57,000 mg/L) at 25°C | |

| Density | 1.539 g/cm³ at 26°C | |

| Octanol-Water Partition Coefficient (Log Kow) | Not available | |

| Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Not available | |

| Bioconcentration Factor (BCF) | Not available |

Environmental Fate and Transport

Soil Fate

The persistence and mobility of mephosfolan in the terrestrial environment are influenced by soil type, organic matter content, microbial activity, and climatic conditions.

Degradation: Mephosfolan is subject to degradation in soil, with the rate being significantly influenced by prior exposure of the soil to the pesticide. In one laboratory study, a dramatic increase in the degradation rate was observed in soils with a history of mephosfolan application.[1] After 8 weeks at 15°C, over 95% of the applied mephosfolan degraded in previously treated hop-yard soils, compared to only 23-35% degradation in untreated soils.[1] This suggests that microbial populations in the treated soil adapted to utilize mephosfolan as a substrate, leading to its accelerated breakdown.

Volatilization: With a very low vapor pressure of 0.0000318 mmHg, mephosfolan is considered to be of low volatility. Therefore, significant loss from soil surfaces to the atmosphere via volatilization is not expected to be a major dissipation pathway.

Aquatic Fate

Mephosfolan can enter aquatic systems through runoff from treated agricultural fields or spray drift. Once in water, its fate is primarily determined by hydrolysis and photolysis.

Hydrolysis: Mephosfolan is reported to be stable in neutral aqueous solutions but undergoes hydrolysis under acidic (pH < 2) and alkaline (pH > 9) conditions. The rate of hydrolysis is pH-dependent, with increased degradation at the extremes of the pH scale.

Photolysis: Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for mephosfolan in the aquatic environment. The rate of photolysis can be influenced by the presence of photosensitizers in the water. One study reported the following half-lives for mephosfolan under different conditions:

-

18 days in distilled water

-

14 days in "natural" water from a flooded rice paddy

-

7 days in a 2% acetone-water solution (acetone acting as a photosensitizer)

The major degradation products identified from the photolysis of mephosfolan were cyclic S,S-propylene dithiocarbonate, 2-imino-5-methyl-1,3-dithiolane, and diethyl phosphate.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential. Specific BCF values for mephosfolan in fish or other aquatic organisms were not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on mephosfolan's environmental fate are not fully available in the public domain. However, based on standard methodologies for pesticide fate studies, the following outlines the likely experimental designs.

Soil Degradation Study (Hypothetical Protocol)

This protocol describes a typical laboratory experiment to determine the rate of mephosfolan degradation in soil.

Caption: Workflow for a typical soil degradation study.

Aquatic Photolysis Study (Hypothetical Protocol)

This protocol outlines a standard laboratory procedure for assessing the photodegradation of mephosfolan in water.

Caption: Workflow for an aquatic photolysis study.

Degradation Pathways

The breakdown of mephosfolan in the environment proceeds through several key reactions, primarily hydrolysis and photolysis. The following diagram illustrates the major degradation pathways.

Caption: Major degradation pathways of mephosfolan.

Conclusion

References

The Toxicological Profile of Cytrolane (Mephosfolan): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of Cytrolane, an organophosphate insecticide whose active ingredient is mephosfolan (B1676276). This document summarizes key toxicological data, outlines probable experimental methodologies based on established regulatory guidelines, and illustrates the primary mechanism of action through detailed diagrams.

Executive Summary

This compound, chemically known as mephosfolan, is a systemic insecticide and acaricide.[1] As an organophosphate, its toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent systemic toxicity.[4] Toxicological data classify mephosfolan as highly toxic to mammals via oral and dermal routes of exposure.[2][5] This guide synthesizes the available data on its acute and chronic effects to provide a detailed resource for toxicology professionals.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single or short-term exposure.[6] For mephosfolan, these studies have established its high toxicity profile.

Quantitative Acute Toxicity Data

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested population.[6] The available LD50 values for mephosfolan are presented in Table 1.

| Table 1: Acute Toxicity of Mephosfolan | |

| Exposure Route | Test Species |

| Oral | Rat |

| Oral | Mouse |

| Dermal | Rabbit |

Experimental Protocols for Acute Toxicity Testing

While the specific protocols for the cited mephosfolan studies are not publicly available, they would have likely followed standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Probable Methodology for Acute Oral Toxicity (Based on OECD Guideline 425): [7]

-

Test Animals: Typically, young adult albino rats (e.g., Sprague-Dawley strain) of a single sex (often females as they can be slightly more sensitive) are used.[7][8]

-

Housing and Acclimation: Animals are housed in controlled laboratory conditions and acclimated for at least five days prior to the study.

-

Fasting: Prior to dosing, animals are fasted overnight to ensure the substance is absorbed from an empty stomach.[8]

-

Dose Administration: The test substance is administered as a single dose via oral gavage. The "Up-and-Down Procedure" is often employed, where animals are dosed one at a time. The outcome for one animal determines the dose for the next, allowing for an accurate estimation of the LD50 with fewer animals.[7]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, muscle spasms, respiratory distress), and body weight changes for up to 14 days post-administration.[8]

-

Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.[8]

Probable Methodology for Acute Dermal Toxicity (Based on OECD Guideline 402): [6][9]

-

Test Animals: Young adult albino rabbits are the most common species for this test.[10]

-

Skin Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk to expose the skin. Care is taken not to abrade the skin surface.[9]

-

Application: The test substance is applied uniformly over a specific area (approximately 10% of the body surface) and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[9]

-

Observation: Animals are observed for signs of systemic toxicity and local skin reactions (erythema, edema) for 14 days.[10]

-

Data Analysis: Mortality data is used to calculate the dermal LD50.

Workflow for Acute Toxicity Study

Chronic Toxicity

Chronic toxicity studies assess the potential adverse health effects of a substance following prolonged and repeated exposure over a significant portion of the test species' lifespan.

Quantitative Chronic Toxicity Data

Data from a 90-day feeding study in male albino rats provides insight into the sub-chronic toxicity of mephosfolan. While a specific No-Observed-Adverse-Effect Level (NOAEL) was not explicitly defined in the available summary, key findings are presented in Table 2.

| Table 2: Sub-chronic Toxicity of Mephosfolan (90-Day Rat Feeding Study) | |

| Dose Level | Observed Effects |

| ≤ 15 mg/kg diet | No significant effect on weight gain. Reduction in erythrocyte and brain cholinesterase activity. |

This finding is critical as it indicates that even at doses not causing overt signs of toxicity like weight loss, there is a measurable biochemical effect (cholinesterase inhibition), which is a sensitive endpoint for organophosphate exposure. The dose at which cholinesterase inhibition occurs would be considered the Lowest-Observed-Adverse-Effect Level (LOAEL), and the NOAEL would be a lower dose where no such inhibition is observed.

Experimental Protocols for Chronic Toxicity Testing

A 90-day (sub-chronic) or longer (chronic) study for mephosfolan would likely adhere to guidelines such as OECD Guideline 408 (Sub-chronic) or 452 (Chronic).

Probable Methodology for a 90-Day Oral Toxicity Study:

-

Test Animals: Typically involves at least two species, a rodent (e.g., rat) and a non-rodent. For this example, we focus on the rat.

-

Dose Groups: At least three dose levels of the test substance are used, along with a concurrent control group. The highest dose is selected to produce some toxicity but not excessive mortality. The lowest dose aims to establish a NOAEL.

-

Administration: The test substance is administered daily, typically mixed in the diet, for 90 days.

-

Observations:

-

Daily: Clinical observations for signs of toxicity.

-

Weekly: Detailed clinical examinations, body weight, and food consumption measurements.

-

Periodic: Hematology, clinical biochemistry (including plasma and red blood cell cholinesterase levels), and urinalysis are conducted at several intervals.

-

-

Terminal Procedures: At the end of the 90-day period, all surviving animals are euthanized. Brain cholinesterase activity is measured. A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

-

Data Analysis: All data are statistically analyzed to determine dose-response relationships and to establish the NOAEL and LOAEL.

Workflow for Chronic Toxicity Study

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for mephosfolan, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is essential for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4]

By inhibiting AChE, mephosfolan causes an accumulation of ACh at the synapse. This leads to excessive and continuous stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic), resulting in a state of cholinergic crisis.[4][11] The clinical signs of acute mephosfolan poisoning, such as muscle spasms, salivation, and respiratory distress, are direct consequences of this overstimulation.[12]

Signaling Pathway Diagram

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by mephosfolan.

Conclusion

This compound (mephosfolan) is a potent organophosphate insecticide with high acute toxicity in mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase, leading to cholinergic overstimulation. The available data, summarized in this guide, underscore the significant toxicological hazards associated with this compound. Chronic exposure, even at levels not causing immediate overt symptoms, can lead to significant inhibition of critical enzymes, highlighting the need for careful risk assessment and handling protocols. This document provides a foundational understanding of this compound's toxicological properties for scientific and professional reference.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Mephosfolan (Ref: ENT 25991 ) [sitem.herts.ac.uk]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Acute dermal toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fda.gov [fda.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Cytrolane (Mephosfolan): An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of Cytrolane, the commercial name for the organophosphate insecticide mephosfolan (B1676276). As a potent acetylcholinesterase (AChE) inhibitor, mephosfolan poses a significant risk to a wide range of non-target organisms. This document synthesizes available quantitative toxicity data, details standardized experimental protocols for assessing its impact, and illustrates the key signaling pathways involved in its mechanism of action. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development in understanding and evaluating the environmental risks associated with this compound.

Introduction

This compound, with the active ingredient mephosfolan, is a systemic insecticide and acaricide belonging to the organophosphate class of pesticides.[1] It has been utilized to control a variety of pests on crops such as cotton, maize, fruits, and vegetables.[1] The primary mode of action for mephosfolan, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[2] This enzyme is critical for the proper functioning of the nervous system in both insects and vertebrates.[3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers, paralysis, and ultimately death in target pests.[3] However, this non-selective mechanism of action also presents a significant toxicological hazard to non-target organisms, including beneficial insects, aquatic life, birds, and mammals.[3]

This guide will delve into the specific effects of mephosfolan on these non-target species, presenting the available quantitative toxicity data in a structured format. Furthermore, it will provide an overview of the standardized experimental methodologies used to generate such data, offering a framework for future research and risk assessment.

Quantitative Ecotoxicity Data

The following tables summarize the available acute toxicity data for mephosfolan across various non-target organisms. It is important to note that while data for some species are available, there are significant gaps in the publicly accessible literature for others, particularly for invertebrates like bees and earthworms, where "high toxicity" is noted but specific LD50/LC50 values for mephosfolan are scarce.[2] In such cases, data for other relevant organophosphates may be used for comparative risk assessment.

Table 1: Avian Acute Oral Toxicity of Mephosfolan

| Species | Common Name | LD50 (mg/kg bw) | Source |

| Coturnix coturnix japonica | Japanese Quail | 12.8 | [1] |

Table 2: Aquatic Acute Toxicity of Mephosfolan

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Time | Source |

| Salmo spp. | Trout | 96h LC50 | 2.12 | 96 hours | [1] |

| Cyprinus carpio | Carp | 96h LC50 | 54.5 | 96 hours | [1] |

Table 3: Mammalian Acute Toxicity of Mephosfolan

| Species | Common Name | Route | LD50 (mg/kg bw) | Source |

| Mus musculus | Mouse (albino) | Oral | 11.3 | [1] |

| Oryctolagus cuniculus | Rabbit (albino) | Dermal | 9.7 | [1] |

Note on Invertebrate Toxicity:

-

Aquatic Invertebrates: Mephosfolan is classified as having high acute toxicity to Daphnia.[2] Organophosphates, in general, are highly toxic to aquatic invertebrates. For example, the 48-hour EC50 for the organophosphate temephos (B1682015) in Daphnia magna has been estimated to be as low as 0.007 µg/L.[5]

-

Earthworms: Organophosphates are known to be toxic to earthworms.[6] While a specific 14-day LC50 for mephosfolan in Eisenia fetida is not available, studies on other organophosphates have shown significant toxicity.[3][7]

Experimental Protocols

The generation of reliable ecotoxicity data is dependent on the use of standardized and validated experimental protocols. The following sections outline the methodologies for key experiments cited in the assessment of pesticide effects on non-target organisms.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223 and EPA OCSPP 850.2100)

-

Objective: To determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Typically Japanese quail (Coturnix coturnix japonica) or Bobwhite quail (Colinus virginianus).

-

Methodology:

-

Acclimation: Birds are acclimated to laboratory conditions for at least one week.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Administration: A single oral dose is administered to fasted birds via gavage.

-

Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoints: The primary endpoint is the LD50, calculated using appropriate statistical methods (e.g., probit analysis). Observations of sublethal effects are also recorded.

-

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Objective: To determine the acute lethal toxicity (LC50) of a substance to fish.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Methodology:

-

Test System: Fish are exposed to the test substance in a static, semi-static, or flow-through system.

-

Concentrations: A range of concentrations of the test substance is prepared in water.

-

Exposure: Fish are exposed to the test concentrations for a period of 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoints: The LC50 at 96 hours is the primary endpoint, determined by plotting mortality against concentration.

-

Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)

-

Objective: To determine the acute contact and oral toxicity (LD50) of a substance to adult honeybees (Apis mellifera).

-

Methodology (Contact):

-

Application: A small droplet of the test substance in a suitable solvent is applied topically to the thorax of individual bees.

-

Observation: Bees are kept in cages with a food source and observed for mortality for at least 48 hours.

-

-

Methodology (Oral):

-

Exposure: Bees are fed a sucrose (B13894) solution containing a known concentration of the test substance.

-

Observation: Mortality is recorded over a period of at least 48 hours.

-

-

Endpoints: The LD50 at 24 and 48 hours is calculated for both routes of exposure.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Objective: To determine the acute toxicity (LC50) of a substance to earthworms.

-

Test Species: Eisenia fetida is the recommended species.

-

Methodology:

-

Test Substrate: The test substance is mixed into a standardized artificial soil.

-

Exposure: Adult earthworms are introduced into the treated soil and exposed for 14 days.

-

Observations: Mortality and behavioral changes are recorded at day 7 and day 14.

-

Endpoints: The 14-day LC50 is determined based on the observed mortality at different concentrations.

-

Visualization of Signaling Pathways and Workflows

Acetylcholinesterase (AChE) Inhibition Pathway

The primary mechanism of toxicity for mephosfolan is the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this signaling pathway.

References

- 1. apiservices.biz [apiservices.biz]

- 2. researchgate.net [researchgate.net]

- 3. boerenlandvogels.nl [boerenlandvogels.nl]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. World of earthworms with pesticides and insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Cytrolane (Mephosfolan) in Aquatic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the bioaccumulation potential of Cytrolane, an organophosphate insecticide with the active ingredient mephosfolan (B1676276), in aquatic ecosystems. Due to a lack of specific experimental data on the bioconcentration factor (BCF) for this compound, this guide synthesizes available information on its physicochemical properties, aquatic toxicity, and mechanism of action to assess its likely environmental fate. The octanol-water partition coefficient (Log P) for mephosfolan is 1.04, suggesting a low potential for bioaccumulation.[1] However, its classification as an acetylcholinesterase inhibitor and its noted toxicity to aquatic life necessitate a thorough understanding of its potential impact.[1] This document outlines the standard experimental protocols for determining bioaccumulation, details the toxicological pathways, and presents available ecotoxicity data to support environmental risk assessment.

Introduction

This compound, chemically known as mephosfolan, is a systemic insecticide and acaricide.[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and vertebrates.[1] The introduction of this compound into aquatic environments, either through direct application or runoff, raises concerns about its potential to accumulate in aquatic organisms and impact the food web. This guide addresses these concerns by examining the bioaccumulation potential of this compound.

Physicochemical Properties of Mephosfolan

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. The following table summarizes the key properties of mephosfolan.

| Property | Value | Source |

| Chemical Name | diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate | [1] |

| CAS Number | 950-10-7 | [1][2] |

| Molecular Formula | C₈H₁₆NO₃PS₂ | [2][3] |

| Molecular Weight | 269.32 g/mol | [1][2][3] |

| Water Solubility | 57,000 mg/L at 25°C | [3] |

| Octanol-Water Partition Coefficient (Log P) | 1.04 | [1] |

| Vapor Pressure | 0.00000007 mmHg at 25°C | |

| Stability | Stable in neutral, slightly acidic, or basic water; hydrolyzed by strong acid or alkali. | [3] |

The relatively high water solubility and low Log P value of mephosfolan suggest that it is less likely to partition from water into the fatty tissues of aquatic organisms, indicating a low bioaccumulation potential.[1]

Bioaccumulation Potential

Bioaccumulation refers to the uptake and retention of a chemical by an organism from all sources, including water, food, and sediment. The Bioconcentration Factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Predicted Bioaccumulation

As of this report, no experimental studies determining the BCF or Bioaccumulation Factor (BAF) for this compound (mephosfolan) have been identified in the peer-reviewed literature. However, the octanol-water partition coefficient (Log P) is a widely used indicator for predicting bioaccumulation potential.[4] A Log P value of 1.04 for mephosfolan is significantly below the general threshold of concern (Log P > 3) for bioaccumulation, suggesting that this compound is unlikely to bioconcentrate to high levels in aquatic organisms.[1]

Metabolism in Aquatic Organisms

Studies have shown that fish can metabolize mephosfolan. When fish were kept in a rice paddy treated with radiolabeled this compound, they were found to metabolize the compound into thiocyanate (B1210189) and numerous other polar metabolites.[3] This metabolic breakdown facilitates the excretion of the chemical, further reducing its potential for bioaccumulation.

Ecotoxicological Data

While specific bioaccumulation data is lacking, acute toxicity studies provide insight into the potential environmental risk of this compound.

| Organism | Test Type | Endpoint | Value (mg/L) | Source |

| Carp (Cyprinus carpio) | 96-hour LC50 | Mortality | 54.5 | [3] |

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Data Gaps: There is a notable lack of publicly available acute and chronic toxicity data for this compound in aquatic invertebrates (e.g., Daphnia magna) and algae, which are crucial components of aquatic ecosystems.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate insecticides like this compound is the inhibition of the enzyme acetylcholinesterase (AChE).

References

- 1. Mephosfolan (Ref: ENT 25991 ) [sitem.herts.ac.uk]

- 2. Cas 950-10-7,MEPHOSFOLAN | lookchem [lookchem.com]

- 3. Mephosfolan | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Cytrolane (Mephosfolan): An In-Depth Technical Guide on its Molecular Target and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cytrolane (Mephosfolan)

This compound is a systemic insecticide and acaricide belonging to the organophosphate class of compounds.[1] Its chemical formula is C8H16NO3PS2, and its IUPAC name is diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate. Organophosphates are primarily recognized for their neurotoxicity, which arises from their ability to disrupt cholinergic neurotransmission.

Molecular Target: Acetylcholinesterase (AChE)

The primary molecular target of this compound, like other organophosphate insecticides, is the enzyme Acetylcholinesterase (AChE).[2] AChE is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state.

Signaling Pathway: Cholinergic Neurotransmission

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure and death.

References

Pharmacokinetics of Cytrolane in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics of Cytrolane (mephosfolan) in animal models. A comprehensive search of scientific literature has revealed a notable scarcity of detailed, quantitative pharmacokinetic data for this compound. Therefore, this guide focuses on the available qualitative metabolic information and provides standardized experimental protocols relevant to the study of such compounds.

Introduction

This compound, the trade name for the organophosphate insecticide mephosfolan (B1676276), has been utilized for its systemic and contact activity against a range of agricultural pests. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in animal models is crucial for assessing its toxicological risk and potential environmental impact. This guide provides an in-depth look at the known metabolic pathways and outlines typical experimental methodologies for pharmacokinetic studies.

Metabolism of this compound

While specific quantitative data on the metabolic fate of this compound is limited, studies in rat models have provided qualitative insights into its biotransformation. The metabolism of mephosfolan in rats is characterized by several key reactions.

Following administration, mephosfolan undergoes significant biotransformation. The primary metabolic processes identified in rats involve the hydrolysis of the phosphorus-nitrogen (P-N) bond, which is a common metabolic pathway for phosphoramidate (B1195095) compounds. This is followed by the opening of the dithiolane ring structure. A key metabolite identified in tissues is the thiocyanate (B1210189) ion. Furthermore, analysis of urine from rats dosed with this compound indicated that the methyl group on the dithiolane ring is susceptible to oxidation, leading to the formation of carboxylic acids.

Based on this information, a proposed metabolic pathway for this compound is illustrated below.

Experimental Protocols

Acute Oral Gavage Pharmacokinetic Study in Rats

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats.

-

Sex: Both male and female, to assess for sex-specific differences.

-

Age/Weight: Young adults, typically 8-12 weeks old, with weights ranging from 200-250g.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

2. Housing and Diet:

-

Housing: Housed in environmentally controlled rooms with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before dosing.

3. Dose Administration:

-

Formulation: this compound is dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% methylcellulose (B11928114) solution.

-

Route: A single dose is administered via oral gavage using a stainless steel feeding needle.

-

Dose Volume: Typically 1-10 mL/kg, depending on the concentration of the formulation.

4. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Urine and Feces Collection: Animals are housed in metabolism cages for the collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h, 48-72h).

-

Tissue Collection: At the end of the study, animals are euthanized, and key tissues (e.g., liver, kidneys, brain, fat, and muscle) are collected to determine tissue distribution.

5. Sample Analysis:

-

Method: The concentration of this compound and its metabolites in plasma, urine, feces, and tissue homogenates is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life).

The following diagram illustrates a typical workflow for such a study.

Data Presentation

Conclusion

The understanding of the pharmacokinetics of this compound in animal models is currently limited to qualitative descriptions of its metabolism in rats. Key metabolic steps include hydrolysis, ring opening, and oxidation, leading to the formation of thiocyanate and carboxylic acid metabolites. While detailed quantitative data and specific experimental protocols are scarce in the public domain, standardized methodologies for conducting such studies are well-established. Further research is needed to fully characterize the ADME profile of this compound, which is essential for a comprehensive risk assessment.

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Cytrolane (Mephosfolan)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide on the genotoxicity and mutagenicity of the organophosphate insecticide Cytrolane (active ingredient: mephosfolan). A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant scarcity of specific genotoxicity and mutagenicity data for this compound. Therefore, this guide provides a broader context by discussing the known genotoxic potential of the organophosphate class of insecticides and details the standard methodologies for key genotoxicity assays. Data from structurally related and well-studied organophosphates are presented for illustrative purposes.

Introduction: The Genotoxic Potential of this compound and Organophosphates

This compound, with the active ingredient mephosfolan, is an organophosphate insecticide. Organophosphates are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase.[1] However, the potential for this class of compounds to interact with genetic material is a critical aspect of their toxicological profile. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage, which can lead to carcinogenesis or other heritable defects.

This guide will detail the standard assays used to evaluate genotoxicity and mutagenicity and present available data on comparable organophosphate compounds to provide a framework for understanding the potential risks associated with this compound.

Quantitative Data on Genotoxicity

As previously stated, specific quantitative data from standardized genotoxicity assays on this compound (mephosfolan) were not found in publicly available literature. The following tables summarize findings for two other widely used organophosphate insecticides, Chlorpyrifos (B1668852) and Malathion (B1675926), to provide a comparative context.

Table 1: Summary of Publicly Available Genotoxicity Data for this compound (Mephosfolan)

| Assay Type | Test System | Concentration/Dose Range | Results | Reference |

| All Assays | Not Available | Not Available | No publicly available data found | N/A |

Table 2: Genotoxicity Data for the Organophosphate Insecticide Chlorpyrifos

| Assay Type | Test System | Concentration/Dose Range | Key Findings | Reference(s) |

| Ames Test | Salmonella typhimurium | Not specified | Negative with and without metabolic activation. | [4] |

| Chromosome Aberration | Rat lymphocytes (in vitro) | Not specified | Negative. | [4] |

| Chromosome Aberration | Human lymphocytes (in vitro) | Low concentrations | Induced chromosome missegregation and aneuploidy. | [5] |

| Micronucleus Test | Mouse bone marrow (in vivo) | Not specified | Negative. | [4] |

| Comet Assay | Rat liver and brain (in vivo) | 50-100 mg/kg (acute); 1.12-2.24 mg/kg (chronic) | Dose-dependent increase in DNA damage. | [6] |

| Comet Assay | Human HeLa and HEK293 cells (in vitro) | Sublethal concentrations | Significant concentration-dependent increase in single-strand DNA breaks. | [7] |

Table 3: Genotoxicity Data for the Organophosphate Insecticide Malathion

| Assay Type | Test System | Concentration/Dose Range | Key Findings | Reference(s) |

| Ames Test | Salmonella typhimurium | Up to 1650 mg/L | Negative with and without metabolic activation. | [8][9] |

| Chromosome Aberration | Human peripheral blood lymphocytes (in vitro) | Not specified | Dose-dependent increase in chromosomal aberrations. | [8] |

| Sister Chromatid Exchange | Human peripheral blood lymphocytes (in vitro) | Not specified | Dose-dependent increase in sister chromatid exchanges. | [8] |

| Comet Assay | Human lymphocytes (in vitro) | Not specified | Induced DNA damage. | [8] |

| Comet Assay | Labeo rohita (freshwater fish) gill cells (in vivo) | 5 µg/L (LC50) | Time-dependent increase in DNA damage. | [10][11] |

| Comet Assay | Daphnia magna (in vivo) | 0.23 and 0.47 µg/L | Induced DNA damage. | [12] |

Detailed Experimental Protocols

The following sections describe the standard methodologies for key genotoxicity and mutagenicity assays, as recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[3][13]

Experimental Protocol (based on OECD Guideline 471):

-

Test Strains: A set of bacterial strains with pre-existing mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth. Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[8]

-

Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the assay is performed both with and without an exogenous metabolic activation system. This is typically a rat liver homogenate fraction (S9), supplemented with cofactors.[14]

-

Exposure: The bacterial tester strains are exposed to the test substance at various concentrations, along with a vehicle control and positive controls known to be mutagenic. The exposure can be done using the plate incorporation method (test substance, bacteria, and molten top agar (B569324) are mixed and poured onto minimal glucose agar plates) or the pre-incubation method (the mixture is incubated before plating).

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring and Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the required amino acid) will grow and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background (vehicle control) and/or a reproducible, statistically significant positive response at one or more concentrations.[5]

In Vitro Chromosome Aberration Assay

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[15][16]

Experimental Protocol (based on OECD Guideline 473):

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[16]

-

Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, with and without S9 metabolic activation. A vehicle control and positive controls are run in parallel. The exposure duration is typically short (3-6 hours) followed by a recovery period, or continuous for up to 1.5 normal cell cycle lengths.[11]

-

Metaphase Arrest: At a predetermined time after treatment, a spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

-

Microscopic Analysis: Metaphase spreads are analyzed under a microscope to identify and quantify structural chromosome aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, and exchanges). Typically, at least 200 well-spread metaphases are scored per concentration.

-

Interpretation: A substance is considered clastogenic if it produces a concentration-dependent and statistically significant increase in the percentage of cells with structural chromosome aberrations.[17]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents. It assesses both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[18][19]

Experimental Protocol (based on OECD Guideline 474):

-

Animal Model: Typically, mice or rats are used. Animals are divided into treatment groups (at least three dose levels), a vehicle control group, and a positive control group.[20]

-

Administration: The test substance is administered to the animals, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).[19]

-

Sample Collection: At appropriate intervals after the last administration (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[20]

-

Slide Preparation and Staining: Smears are made on microscope slides and stained to differentiate between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

-

Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. At least 4000 PCEs per animal are scored.[18] The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.

-

Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.[20]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][10]

Experimental Protocol (General):

-

Cell Preparation: A single-cell suspension is obtained from the tissue or cell culture of interest.

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide that is pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis buffer (containing detergent and high salt) to dissolve cellular and nuclear membranes, leaving the DNA as a nucleoid.[7]

-

DNA Unwinding and Electrophoresis: The slides are placed in an alkaline (pH > 13) or neutral electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."[6]

-

Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide, SYBR Green). The comets are visualized using a fluorescence microscope.

-

Scoring and Data Analysis: Image analysis software is used to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (a product of tail length and the percentage of DNA in the tail). An increase in these parameters indicates a higher level of DNA damage.[10]

Conclusion

This technical guide has addressed the topic of the genotoxicity and mutagenicity of this compound (mephosfolan). A key finding is the significant lack of publicly available data for this specific insecticide. To provide a useful resource for researchers and drug development professionals, this guide has contextualized the potential genotoxicity of this compound by examining the broader class of organophosphate insecticides and presenting data for analogue compounds like chlorpyrifos and malathion.

The detailed protocols and workflows for standard, regulatory-accepted genotoxicity assays—the Ames test, the in vitro chromosome aberration assay, the in vivo micronucleus test, and the comet assay—have been provided. These methodologies form the basis of a standard testing battery for evaluating the genotoxic potential of any chemical substance.

Given the data gaps for this compound, it is evident that a comprehensive toxicological profile, including a full battery of genotoxicity tests, would be necessary for a modern, thorough risk assessment. The information provided herein serves as a foundational guide for understanding the necessary experimental approaches and for interpreting data from related compounds.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. commons.case.edu [commons.case.edu]

- 5. Chromosome Missegregation and Aneuploidy Induction in Human Peripheral Blood Lymphocytes In vitro by Low Concentrations of Chlorpyrifos, Imidacloprid and α-Cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorpyrifos-induced DNA damage in rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The organophosphate insecticide chlorpyrifos confers its genotoxic effects by inducing DNA damage and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Evaluation of mutagenic activities of endosulfan, phosalone, malathion, and permethrin, before and after metabolic activation, in the Ames Salmonella test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scialert.net [scialert.net]

- 12. Ecotoxicity of malathion pesticide and its genotoxic effects over the biomarker comet assay in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]